Hexaphenylbenzene
Description
Hexaphenylbenzene (HPB, C₄₂H₃₀) is a polyaromatic hydrocarbon featuring a central benzene ring symmetrically substituted with six phenyl groups, adopting a propeller-shaped geometry due to steric hindrance between the peripheral rings . Its synthesis typically involves Diels–Alder (DA) cycloaddition between tetraphenylcyclopentadienone and diphenylacetylene, achieving yields of 63–89% depending on reaction conditions (e.g., solvent, substituents) . Key properties include:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWPVJPWQGYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243983 | |
| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |
| Source | EPA DSSTox | |
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Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-04-1 | |
| Record name | Hexaphenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=992-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexaphenylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaphenylbenzene | |
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| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |
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| Record name | 3',4',5',6'-tetraphenyl-o-terphenyl | |
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| Record name | Hexaphenylbenzene | |
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Preparation Methods
Reaction Mechanism and Conditions
TPCP acts as the electron-deficient diene, reacting with diphenylacetylene (the dienophile) under thermal conditions. The reaction is typically conducted at 220–250°C in a high-boiling solvent such as benzophenone or without solvent for simplified purification. The initial [4+2] cycloaddition yields a bicyclic intermediate, hexaphenyldienone, which eliminates CO to form HPB. This exothermic process requires careful temperature control to prevent side reactions, such as polymerization of diphenylacetylene.
Procedural Optimization
Key parameters influencing yield include:
- Stoichiometry : A 1:1 molar ratio of TPCP to diphenylacetylene ensures complete conversion, though excess dienophile (10–15%) is often used to drive the reaction.
- Solvent Selection : Solvent-free conditions reduce side product formation but require vigorous stirring to prevent localized overheating. Benzophenone (bp 305°C) serves as an effective high-temperature solvent when homogeneity is critical.
- Reaction Time : Heating for 30–60 minutes at reflux typically achieves >90% conversion, as evidenced by the disappearance of TPCP’s deep purple color.
A representative procedure from Organic Syntheses details the combination of 4.8 g TPCP (0.01 mol) and 2.5 g diphenylacetylene (0.014 mol) heated at 240°C for 45 minutes, yielding 5.5 g HPB (85% yield). Post-reaction, the crude product is purified via recrystallization from toluene/hexane mixtures to remove unreacted starting materials and oligomeric byproducts.
Catalytic Alkyne Trimerization
An alternative route employs transition metal catalysts to trimerize diphenylacetylene directly into HPB. This method bypasses the need for pre-formed TPCP, offering a streamlined synthesis under milder conditions.
Chromium-Based Catalysis
Chromium complexes, particularly Cr(CO)₃ derivatives, facilitate the cyclotrimerization of diphenylacetylene at 80–120°C. The mechanism involves oxidative cyclization of three alkyne units on the metal center, followed by reductive elimination to release HPB. While this approach avoids high temperatures, challenges include catalyst deactivation and the formation of regioisomers such as 1,2,3,4-tetraphenylnaphthalene.
Dicobalt Octacarbonyl Systems
Co₂(CO)₈ catalyzes alkyne trimerization at ambient temperatures via a proposed metallocyclopentadiene intermediate. This method achieves HPB yields of 60–75% but requires strict anhydrous conditions and inert atmospheres to prevent catalyst oxidation. Comparative studies indicate Co₂(CO)₈ offers superior regioselectivity over chromium catalysts, producing HPB as the major product (>95% purity).
Characterization and Analytical Benchmarks
HPB’s structural confirmation relies on complementary analytical techniques:
Thermogravimetric analysis (TGA) reveals exceptional thermal stability, with decomposition commencing above 500°C under nitrogen. Gas-phase electron diffraction studies confirm a propeller-like conformation, where phenyl rings are rotated 65° from the central benzene plane.
Industrial and Research-Scale Considerations
While laboratory syntheses prioritize yield and purity, industrial applications demand cost-effective protocols. The Diels-Alder route remains predominant for its scalability—batch reactions up to 50 kg have been reported using continuous flow reactors to manage exothermicity. Catalytic trimerization, though less mature, shows promise for low-energy continuous processes, with recent advances achieving turnover numbers (TON) >1,000 using polymer-supported Co catalysts.
Challenges persist in controlling polymorphism; HPB crystallizes in multiple forms depending on cooling rates. Rapid quenching from toluene yields a metastable monoclinic phase, while slow cooling favors the thermodynamically stable triclinic form. Such structural variations significantly impact material properties in optoelectronic applications.
Chemical Reactions Analysis
Hexaphenylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted this compound derivatives.
Scientific Research Applications
Organic Electronics
High-Performance Materials
Hexaphenylbenzene derivatives are extensively utilized in organic electronics due to their favorable electronic properties. These materials exhibit a wide energy gap and high highest occupied molecular orbital (HOMO) levels, making them suitable for applications such as:
- Organic Light-Emitting Diodes (OLEDs) : HPB-based materials are employed as emitters due to their efficient light-emitting properties.
- Organic Field-Effect Transistors (OFETs) : The high hole mobility of HPB derivatives facilitates their use as active layers in OFETs.
- Organic Photovoltaics (OPVs) : HPB compounds serve as electron donors or acceptors in OPV systems, contributing to enhanced photovoltaic performance.
- Charge Transport Materials : Their ability to transport holes efficiently makes them ideal candidates for charge transport layers in various devices .
Supramolecular Chemistry
Self-Assembly and Polymerization
HPB's unique structure allows for molecular self-assembly, leading to the formation of complex supramolecular architectures. Recent studies have demonstrated that dibrominated this compound can undergo on-surface polymerization, resulting in one-dimensional polymer chains with potential applications in nanotechnology and materials science . The self-assembly process can be finely tuned by altering the molecular precursors and conditions, enabling the development of tailored materials for specific applications.
Synthetic Chemistry
Functionalization and Derivative Synthesis
HPB serves as a versatile building block in synthetic chemistry. It can be functionalized through various reactions, such as Friedel–Crafts acylation, leading to the synthesis of cumulenes—molecules with multiple consecutive double bonds. These cumulenes exhibit interesting properties and stability due to the bulky nature of the HPB moiety, making them valuable for constructing larger carbon-rich molecules . Additionally, hydrogenation of HPB has been explored to produce novel compounds like hexacyclohexylbenzene (HCB), which may have unique physical and chemical properties .
Material Science
Gas Separation Membranes
Recent research has highlighted the potential of HPB-based polymers for gas separation applications. Specifically, this compound-derived polymers have shown enhanced CO2 selectivity and capacity due to their increased porosity. This property is crucial for developing efficient membranes for carbon capture and other gas separation technologies .
Biomedical Applications
Drug Delivery Systems
The unique structural characteristics of HPB derivatives have led to their exploration in biomedical fields, particularly in drug delivery systems. The ability to modify the surface properties of HPB allows for the design of carriers that can enhance the solubility and stability of therapeutic agents, improving their efficacy and bioavailability.
Summary Table of Applications
| Application Area | Specific Uses | Key Properties |
|---|---|---|
| Organic Electronics | OLEDs, OFETs, OPVs | High HOMO level, efficient charge transport |
| Supramolecular Chemistry | Self-assembled structures | Unique propeller-like geometry |
| Synthetic Chemistry | Functionalization for cumulenes | Versatile building block |
| Material Science | Gas separation membranes | Enhanced porosity and selectivity |
| Biomedical Applications | Drug delivery systems | Tailored surface properties |
Case Studies
- HPB in OLEDs : A study demonstrated that HPB derivatives could achieve high luminous efficiency in OLEDs due to their ability to facilitate charge transport while minimizing aggregation .
- On-Surface Polymerization : Research on dibrominated this compound revealed that thermal annealing leads to well-defined polymer chains on gold surfaces, showcasing potential for nanoscale applications .
- Gas Separation Efficiency : A recent investigation into this compound-derived polymers highlighted significant improvements in CO2 capture efficiency compared to traditional materials, indicating a promising avenue for environmental applications .
Mechanism of Action
The mechanism of action of hexaphenylbenzene involves its unique structural properties. The compound adopts a propeller-like conformation, with the phenyl rings rotated out of the plane of the central benzene ring. This conformation leads to weak intermolecular interactions and limited intramolecular conjugation, resulting in a low degree of self-aggregation and high solubility . The π-bond formation and non-covalent interactions play a crucial role in its applications in organic electronics and material chemistry .
Comparison with Similar Compounds
Hexaarylbenzene (HAB) Derivatives
HPB is a subset of HAB derivatives, where aryl groups can be tailored for specific functions:
Key Insight : HAB derivatives outperform HPB in optoelectronic applications due to modular functionalization .
Ortho-Substituted HPB Derivatives
Substitution at ortho positions alters intermolecular interactions:
- Ortho-alkyl groups (e.g., methyl, ethyl):
- Electron-deficient groups (e.g., COOMe):
Example : Ortho-COOMe derivatives exhibit 85% yield in DA reactions vs. 63% for unmodified HPB .
Hexabenzocoronene (HBC)
HBC, synthesized via cyclodehydrogenation of HPB derivatives, extends π-conjugation:
| Property | HPB | HBC |
|---|---|---|
| Structure | Nonplanar propeller | Planar graphene-like |
| HOMO–LUMO Gap | ~3.8 eV | ~1.5–2.0 eV |
| Applications | Host materials, sensors | Graphene quantum dots, organic electronics |
Synthesis : HPB → brominated intermediates → HBC via Suzuki coupling and cyclodehydrogenation .
Hydrogenated Derivatives: HCC and HCB
Full hydrogenation of HPB yields 1,2,3,4,5,6-hexacyclohexylcyclohexane (HCC), while partial hydrogenation produces hexacyclohexylbenzene (HCB):
| Property | HPB | HCC |
|---|---|---|
| Conformation | Propeller-shaped | Chair/twist-boat cyclohexane |
| Thermal Stability | High (Td > 400°C) | Moderate (Td ~250°C) |
| Packing Efficiency | Inefficient | Geared arrangement in HCB |
Application : HCC’s conformational flexibility is exploited in lubricants and supramolecular engineering .
Hexathienylbenzene (HTB-OMe)
Replacing phenyl with thienyl groups enhances charge transport:
| Property | HPB-OMe | HTB-OMe |
|---|---|---|
| Hole Mobility | 1.2 × 10⁻⁴ cm²/Vs | 6.5 × 10⁻⁴ cm²/Vs |
| Photovoltaic Efficiency | 10.95% (HPB-OMe) | 15.92% (HTB-OMe) |
Key Factor : Thienyl groups improve HOMO alignment and reduce recombination losses .
Hexakis(4-Bromophenyl)benzene (HBB)
Bromination of HPB yields HBB, a precursor for cross-coupling reactions:
- Synthesis : Solvent-free bromination with excess Br₂ (neat conditions) .
- Utility : Platform for dendrimers, supramolecular assemblies, and electron-transfer catalysts .
Limitation : HBB’s synthesis requires careful control to avoid incomplete substitution .
Biological Activity
Hexaphenylbenzene (HPB) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, consisting of six phenyl groups attached to a central benzene ring. This compound has garnered significant attention in various fields, including materials science and medicinal chemistry, due to its intriguing biological activities and potential applications. This article provides an overview of the biological activity of HPB, supported by research findings, case studies, and data tables.
Structural Characteristics
HPB's structure contributes to its stability and reactivity. The compound can undergo various chemical transformations, such as hydrogenation and functionalization, which can affect its biological properties. For instance, hydrogenation of HPB results in the formation of hexacyclohexylbenzene (HCB) and hexacyclohexylcyclohexane (HCC), which have distinct biological activities compared to their precursor .
Anticancer Properties
Research indicates that HPB exhibits notable anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels, leading to oxidative stress that triggers cell death .
- Case Study : In vitro experiments demonstrated that HPB significantly inhibited the proliferation of human breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity at low concentrations.
Antimicrobial Effects
HPB has also shown antimicrobial properties against various bacterial strains. Its hydrophobic nature allows it to disrupt bacterial membranes, leading to cell lysis. A recent study reported that HPB derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can improve efficacy .
- Table 1: Antimicrobial Activity of HPB Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| 4-Methyl-HPB | S. aureus | 25 µg/mL |
| 4-Nitro-HPB | Pseudomonas aeruginosa | 30 µg/mL |
Applications in Drug Delivery
HPB's unique chemical properties make it a promising candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery. Research has demonstrated that HPB-based carriers can encapsulate anticancer drugs, improving their therapeutic index while reducing side effects .
- Example : A study utilized HPB derivatives in lipid nanoparticles for mRNA delivery, showing improved stability and cellular uptake compared to conventional methods.
Synthesis and Modifications
The synthesis of HPB can be achieved through several methods, including:
- Diels-Alder Reactions : This method allows for the formation of complex structures with high yields.
- Hydrogenation : As previously discussed, hydrogenating HPB leads to biologically active derivatives like HCB and HCC .
These modifications not only enhance biological activity but also enable the exploration of new therapeutic avenues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for hexaphenylbenzene, and how do reaction conditions (e.g., solvent, catalyst) influence purity and yield?
- Methodological Answer : this compound is typically synthesized via Diels-Alder cycloaddition between tetraphenylcyclopentadienone and diphenylacetylene, followed by thermal decarbonylation . Optimizing purity requires inert atmospheres (e.g., argon) to prevent oxidation, while yield improvements depend on solvent polarity (toluene or xylene) and catalyst selection (e.g., Wilkinson’s catalyst for regioselectivity). Post-synthesis purification via column chromatography or recrystallization in chloroform/hexane mixtures is critical for isolating high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key data markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and purity, with aromatic proton signals appearing at δ 6.8–7.5 ppm . X-ray diffraction (XRD) resolves crystal packing and intermolecular interactions, such as π-π stacking distances (~3.4–3.6 Å) . Fluorescence spectroscopy (λem ~400–500 nm) and quantum yield measurements (ΦF) are essential for evaluating photophysical properties, particularly for applications in optoelectronics .
Advanced Research Questions
Q. How can solvatochromic behavior in this compound derivatives be leveraged to design solvent polarity sensors?
- Methodological Answer : Solvatochromism arises from intramolecular charge transfer (ICT) states, which are solvent-dependent. To quantify this, measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO). Correlate Stokes shift (Δλ) with solvent orientation polarizability (Δ𝑓) using the Lippert-Mataga equation. Derivatives with electron-donating/-withdrawing groups (e.g., –OCH3, –NO2) enhance sensitivity, enabling real-time solvent monitoring .
Q. What strategies resolve contradictions in reported fluorescence quantum yields (ΦF) for this compound-based emitters?
- Methodological Answer : Discrepancies often stem from variations in sample preparation (e.g., degassing protocols to eliminate oxygen quenching) or reference standards (e.g., quinine sulfate vs. fluorescein). Standardize measurements using integrating spheres and ensure consistent excitation wavelengths. For aggregation-induced emission (AIE) systems, confirm the absence of aggregation-caused quenching (ACQ) via dynamic light scattering (DLS) .
Q. How can hydrogen-bonding motifs in this compound derivatives be engineered to create porous molecular crystals for gas storage?
- Methodological Answer : Introduce hydrogen-bond donors/acceptors (e.g., –COOH, –NH2) at peripheral phenyl rings. Use computational modeling (DFT or MD simulations) to predict packing motifs and pore sizes. Experimentally, co-crystallize with complementary linkers (e.g., pyridine derivatives) and characterize porosity via BET surface area analysis. Optimize activation conditions (e.g., solvent exchange) to maintain framework integrity .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the thermal stability of this compound in high-temperature applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures (Td). Complement with differential scanning calorimetry (DSC) to identify phase transitions. For dynamic stability, use in situ XRD to monitor structural changes at elevated temperatures. Correlate results with computational studies (e.g., bond dissociation energies) .
Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s electronic properties (e.g., HOMO-LUMO gaps)?
- Methodological Answer : Conduct meta-analysis of literature data, accounting for measurement techniques (cyclic voltammetry vs. UV-vis spectroscopy). Use multivariate regression to identify variables (e.g., substituent electronegativity, solvent effects) causing discrepancies. Validate with density functional theory (DFT) calculations (B3LYP/6-31G* level) to reconcile experimental and theoretical band gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
